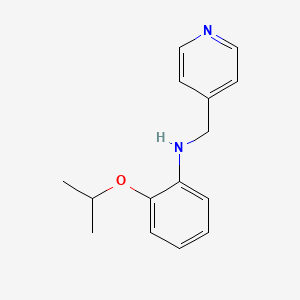
3-(cyclopropylmethylamino)-N,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopropylmethylamino)-N,4-dimethylbenzamide, also known as CX-5461, is a small molecule inhibitor that has been shown to target RNA polymerase I transcription in cancer cells. This compound has been the subject of numerous scientific studies due to its potential as a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethylamino)-N,4-dimethylbenzamide involves the inhibition of RNA polymerase I transcription in cancer cells. This leads to a reduction in the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting RNA polymerase I transcription, this compound also induces DNA damage and activates the p53 pathway. These effects ultimately lead to the death of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(cyclopropylmethylamino)-N,4-dimethylbenzamide in lab experiments is its specificity for cancer cells. This compound has been shown to be highly selective for cancer cells, which reduces the risk of toxicity to healthy cells. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for research on 3-(cyclopropylmethylamino)-N,4-dimethylbenzamide. One potential area of focus is the development of more efficient synthesis methods for this compound. Additionally, there is a need for further studies to better understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 3-(cyclopropylmethylamino)-N,4-dimethylbenzamide is a complex process that involves several steps. One of the key steps in the synthesis process is the conversion of 4-nitro-2,6-dimethylbenzaldehyde to 4-amino-2,6-dimethylbenzaldehyde. This is followed by a series of reactions that ultimately lead to the formation of this compound.
Scientific Research Applications
3-(cyclopropylmethylamino)-N,4-dimethylbenzamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. In particular, this compound has been shown to be effective against several types of cancer, including breast cancer, ovarian cancer, and leukemia.
properties
IUPAC Name |
3-(cyclopropylmethylamino)-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-3-6-11(13(16)14-2)7-12(9)15-8-10-4-5-10/h3,6-7,10,15H,4-5,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFWQDFEOVUWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline](/img/structure/B7557753.png)
![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557760.png)


![4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide](/img/structure/B7557790.png)


![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)
![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7557829.png)

![[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B7557841.png)